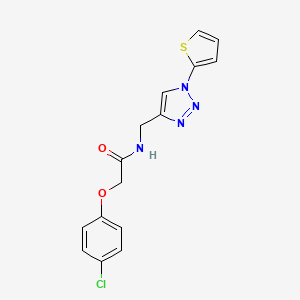

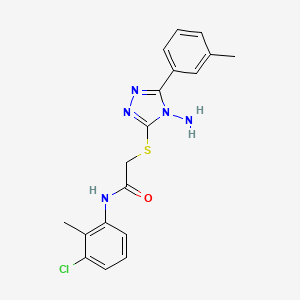

![molecular formula C14H22N4O2S B2363220 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide CAS No. 899993-93-2](/img/structure/B2363220.png)

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide, commonly known as TAK-659, is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK plays a crucial role in the signaling pathways of immune cells, making it a promising target for the development of anti-inflammatory and anti-cancer drugs.

科学的研究の応用

Formation of Functionalized Cyclopentenes

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is related to the class of compounds that are used in asymmetric cycloaddition reactions. Such reactions are pivotal in the synthesis of cyclopentene derivatives, which have wide applications in medicinal chemistry and drug development. In a study by Han et al., acrylamides derived from 3,5-dimethyl-1H-pyrazole, which are structurally related to N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide, were employed in [3+2] cycloaddition with allenoate to produce regiospecific annulation products. These compounds were obtained with excellent yields and moderate enantioselectivities, showcasing the potential of such structures in asymmetric synthesis (Han et al., 2011).

Photosynthetic Electron Transport Inhibition

The compound's structural framework is also found in derivatives that act as inhibitors of photosynthetic electron transport, a critical process in plants. Vicentini et al. synthesized a series of new pyrazoles, including compounds with tert-butylcarboxamide groups, and evaluated their ability to inhibit the light-driven reduction of ferricyanide by spinach chloroplasts. Some of these compounds exhibited inhibitory properties comparable to commercial herbicides, highlighting the relevance of such structures in the development of new agrochemicals (Vicentini et al., 2005).

Catalysis and Synthesis of Benzamide Derivatives

In the realm of catalysis, compounds bearing the pyrazole framework serve as key intermediates. Liu et al. reported the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement processes involving azomethine imines and azlactones. The reaction proceeds rapidly under mild conditions without a catalyst, underscoring the utility of pyrazole-containing compounds in facilitating organic transformations (Liu et al., 2014).

Insecticidal Activity

Furthermore, the structural motif of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is present in compounds with insecticidal properties. Deng et al. designed and synthesized new pyrazole amide derivatives based on the structural similarities of active compounds bound to the ecdysone receptor of insects. Preliminary bioassays revealed that some of these derivatives exhibited promising insecticidal activity, demonstrating the potential of such compounds in pest control (Deng et al., 2016).

特性

IUPAC Name |

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-5-6-15-12(19)13(20)16-11-9-7-21-8-10(9)17-18(11)14(2,3)4/h5-8H2,1-4H3,(H,15,19)(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUAQSPECWVBMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

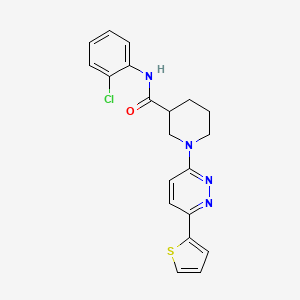

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)

![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)

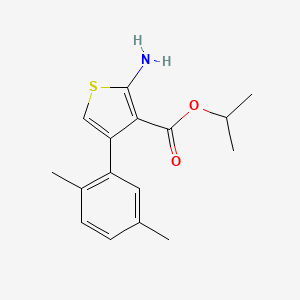

![N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2363150.png)

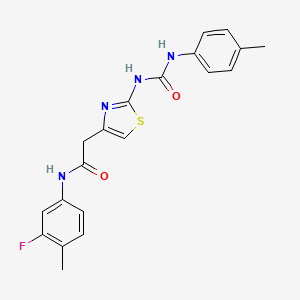

![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)